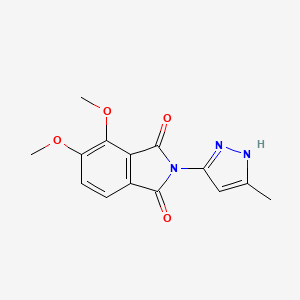![molecular formula C23H19NO4 B6583312 3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one CAS No. 859671-58-2](/img/structure/B6583312.png)
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one, also known as MMPAC, is a novel chromenone that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. MMPAC has been found to possess a variety of biological activities including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, MMPAC has been investigated for its ability to modulate the activity of several enzymes, including cytochrome P450 enzymes, and its potential to act as a prodrug for the delivery of drugs to target sites in the body.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In particular, this compound has been investigated for its ability to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound has also been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, this compound has been investigated for its potential to act as a prodrug for the delivery of drugs to target sites in the body.
Wirkmechanismus
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one has been found to modulate the activity of cytochrome P450 enzymes by binding to the heme moiety of the enzyme. This binding inhibits the enzyme’s ability to metabolize drugs and other xenobiotics, thus increasing the bioavailability of the drugs. This compound has also been found to interact with other proteins, including proteins involved in signal transduction pathways, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biological activities. In particular, this compound has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. This compound has also been found to modulate the activity of several enzymes, including cytochrome P450 enzymes, and to interact with other proteins, including proteins involved in signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one is a novel chromenone that has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound is relatively easy to synthesize and is stable in solution, making it suitable for use in lab experiments. However, this compound is also relatively expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
Given the potential of 3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one to modulate the activity of cytochrome P450 enzymes, further research is needed to investigate its potential to improve the bioavailability of drugs and other xenobiotics. In addition, further research is needed to investigate the potential of this compound to interact with other proteins and modulate their activity. Finally, further research is needed to investigate the potential of this compound to act as a prodrug for the delivery of drugs to target sites in the body.
Synthesemethoden
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one can be synthesized from 3-methoxy-2-hydroxy-4-methylphenol and 3-methoxy-4-hydroxybenzaldehyde via a three-step reaction. In the first step, 3-methoxy-2-hydroxy-4-methylphenol is reacted with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction produces a chromenone intermediate that is then reacted with an amine (such as 3-methoxy-4-hydroxybenzylamine) in the presence of a catalyst such as pyridine. The reaction produces this compound, which can then be isolated and purified.
Eigenschaften
IUPAC Name |
7-(3-methoxyanilino)-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-26-17-7-5-6-15(12-17)24-16-10-11-19-22(13-16)28-14-20(23(19)25)18-8-3-4-9-21(18)27-2/h3-14,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBQEZPCJUNFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)
![3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B6583245.png)

![N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6583256.png)
![N-[(oxan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B6583263.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B6583266.png)
![3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6583280.png)
![2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6583282.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6583288.png)
![1-(2,3-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6583294.png)

![3-(2,5-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B6583320.png)
![2,4-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide](/img/structure/B6583332.png)